Cas no 1243284-65-2 (5-(Aminomethyl)-2-hydroxybenzonitrile)

5-(Aminomethyl)-2-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
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- 5-(AMINOMETHYL)-2-HYDROXYBENZONITRILE
- 3-CYANO-4-HYDROXYBENZYLAMINE
- MB33026
- 5-(Aminomethyl)-2-hydroxybenzonitrile
-
- インチ: 1S/C8H8N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,4,9H2
- InChIKey: XKFSPTKUJYJRQU-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1C#N)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 70
5-(Aminomethyl)-2-hydroxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002148-250mg |
3-Cyano-4-hydroxybenzylamine |
1243284-65-2 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A014002148-1g |
3-Cyano-4-hydroxybenzylamine |
1243284-65-2 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A014002148-500mg |
3-Cyano-4-hydroxybenzylamine |
1243284-65-2 | 97% | 500mg |
$831.30 | 2023-09-03 |
5-(Aminomethyl)-2-hydroxybenzonitrile 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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10. Book reviews
5-(Aminomethyl)-2-hydroxybenzonitrileに関する追加情報
5-(Aminomethyl)-2-hydroxybenzonitrile: A Comprehensive Overview
5-(Aminomethyl)-2-hydroxybenzonitrile (CAS No. 1243284-65-2) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure featuring an amino group, a hydroxyl group, and a nitrile group, has garnered attention due to its potential applications in drug design and material science.
The chemical structure of 5-(Aminomethyl)-2-hydroxybenzonitrile consists of a benzene ring with three substituents: an aminoethyl group (-CH₂NH₂) at the 5-position, a hydroxyl group (-OH) at the 2-position, and a nitrile group (-CN) at the para position relative to the hydroxyl group. This arrangement imparts the molecule with unique electronic and steric properties, making it a versatile building block in organic synthesis.
Recent studies have highlighted the biological activity of 5-(Aminomethyl)-2-hydroxybenzonitrile, particularly in the context of enzyme inhibition and receptor binding. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In terms of synthesis, several methods have been reported for the preparation of 5-(Aminomethyl)-2-hydroxybenzonitrile. These include nucleophilic substitution reactions, coupling reactions, and catalytic hydrogenation techniques. The choice of synthesis pathway depends on the availability of starting materials and the desired scale of production.
The physical properties of this compound are also noteworthy. It has a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From an application standpoint, 5-(Aminomethyl)-2-hydroxybenzonitrile has been utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems has opened new avenues for research in materials science.
Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 5-(Aminomethyl)-2-hydroxybenzonitrile. These studies have provided insights into its electronic structure, reactivity, and interactions with biological targets, further enhancing its potential for practical applications.
In conclusion, 5-(Aminomethyl)-2-hydroxybenzonitrile (CAS No. 1243284-65-2) is a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure, coupled with its versatile properties, positions it as a valuable tool in both academic research and industrial development.
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